Benzofuran-2-boronic acid
Overview
Description
Benzofuran-2-boronic acid, also known as 2-Benzofuranylboronic acid or Benzofuran-2-ylboronic acid, is a chemical compound with the empirical formula C8H7BO3 . It is used as a reagent in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes .
Synthesis Analysis
A palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2 (3H)-ones from 2-hydroxybenzyl alcohols has been developed .Molecular Structure Analysis
The molecular weight of Benzofuran-2-boronic acid is 161.95 . The SMILES string representation is OB(O)c1cc2ccccc2o1 .Chemical Reactions Analysis
While specific chemical reactions involving Benzofuran-2-boronic acid are not detailed in the search results, boronic acids in general are known to interact with diols and strong Lewis bases .Physical And Chemical Properties Analysis
Benzofuran-2-boronic acid is a white to light yellow crystal powder . Its melting point is 114-116 °C .Scientific Research Applications
- Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .
- These compounds have been widely used in antiarrhythmic, dermatological and anticancer therapy .
- Benzofuran-2-boronic Acid is a reagent used in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes .
- Novel methods for constructing benzofuran rings have been discovered in recent years .
- A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Boronic acids, including Benzofuran-2-boronic acid, are increasingly utilized in diverse areas of research .
- They interact with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
Pharmaceutical Research
Chemical Synthesis
Sensing Applications
- Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
- For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Borinic Acid Derivatives, including Benzofuran-2-boronic acid, have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening .
- They are also used as building blocks in double Suzuki coupling .
Natural Drug Lead Compounds
Catalysts
Fluorescent Emitters
- Research on natural products containing benzofuran has remarkably increased during the past few decades .
- Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .
- Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
- A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .
- Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
- The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
- The Benzofuran containing structures have been found among naturally occurring furocoumarins, such as psoralen and methoxalen isolated from the seed of Ammi majus L. and used for the treatment of psoriasis and other dermal diseases .
- The (Benzofuran-2-yl) carbinols exhibit various biological activities .
Natural Products Synthesis
Medicinal Chemistry
Treatment of Psoriasis and Other Dermal Diseases
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRNTJIHGOMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2O1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379937 | |
Record name | Benzofuran-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-boronic acid | |
CAS RN |
98437-24-2 | |
Record name | Benzofuran-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]furan-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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